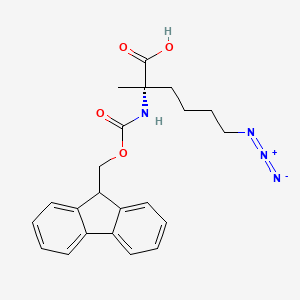

![molecular formula C35H30N2OS B2541996 N-((E)-{1-(4-甲氧基苯基)-4-[(4-甲基苯基)硫代]-2-苯基-6,7-二氢-1H-吲哚-5-基}亚甲基)苯胺 CAS No. 860788-14-3](/img/structure/B2541996.png)

N-((E)-{1-(4-甲氧基苯基)-4-[(4-甲基苯基)硫代]-2-苯基-6,7-二氢-1H-吲哚-5-基}亚甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

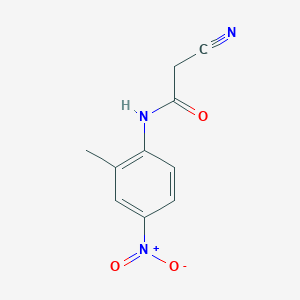

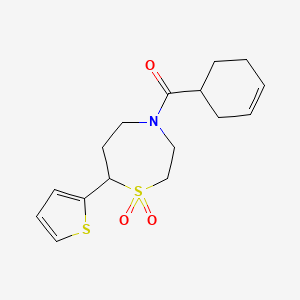

The compound is a complex organic molecule that appears to be a derivative of N-benzylidene-aniline. It contains multiple aromatic rings, including a methoxyphenyl group, a methylphenyl group, and a phenyl group, which are connected through a dihydroindolyl scaffold and a methylene bridge. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple functional groups and aromatic systems .

Synthesis Analysis

The synthesis of related compounds, such as N-(4-hydroxyphenylmethylene)-p-methoxyaniline, has been demonstrated to be feasible at room temperature in a solid-state reaction. This reaction proceeds rapidly, taking as little as 15 minutes, and can achieve high yields, as evidenced by a reported 93% yield for the related compound. This suggests that the synthesis of the compound could potentially be performed under similar conditions, although the presence of additional functional groups may require a more complex synthesis strategy .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a simpler analog of the compound , has been studied using gas electron diffraction and molecular mechanics calculations. These studies have revealed that the phenyl ring bonded to the carbon end of the C=N bond tends to be coplanar with the bond itself, while the other phenyl ring is rotated about the N-phenyl bond. This information provides insight into the potential conformational preferences of the compound , which may also exhibit a coplanar arrangement around the C=N bond due to the structural similarity .

Chemical Reactions Analysis

While specific chemical reactions of N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline are not detailed in the provided papers, the presence of reactive functional groups such as the methylene bridge and the sulfanyl group suggests that it could participate in various chemical reactions. These could include electrophilic aromatic substitution, nucleophilic addition, or oxidation-reduction reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred to some extent from related compounds. For instance, the solid-state synthesis of N-(4-hydroxyphenylmethylene)-p-methoxyaniline indicates that the compound is likely to be solid at room temperature. Characterization techniques such as infrared spectrometry, X-ray diffraction, and 1H NMR have been used to characterize similar compounds, suggesting that these methods would be appropriate for determining the physical and chemical properties of the compound . The presence of multiple aromatic rings and a methoxy group could influence the compound's solubility, melting point, and other physical properties .

科学研究应用

合成和表征

研究人员已经开发出与这种化学结构相关的化合物,在抗癌和 HIV 治疗中具有重大潜力。这些化合物使用各种分析技术(包括红外和核磁共振光谱)合成和表征,以确认其结构。这些产品的抗菌活性得到评估,显示出有希望的抗菌和抗真菌活性(Patel、Gor、Patel、Shah、& Jarodwala Maninagar,2013)基于噻唑烷-4-酮衍生物的新系列吡唑啉的设计、合成和药理学评价.

一项关于偶氮基席夫碱的研究合成了具有供体-受体系统的化合物,这些化合物表现出由氢键和弱 π−π 堆积稳定的晶体结构。确定了这些化合物的な光学性质,显示出在材料科学中的应用潜力(Shili 等,2020)基于偶氮基苯并噻吩的席夫碱:合成、晶体结构和光学性质.

在材料科学中的应用

- 已经合成了新型供体-受体系统,用于近红外 (NIR) 区域中的电致变色应用。这些化合物表现出出色的光学对比度、高着色效率和快速的切换速度,表明它们适用于 NIR 电致变色器件(Li、Liu、Ju、Zhang 和 Zhao,2017)四种新型电致变色材料的合成、表征和应用.

缓蚀

- 对合成的席夫碱化合物进行的研究表明,在酸性环境中对低碳钢具有有效的缓蚀作用。抑制效率随着化合物浓度的增加而增加,表明它们在工业应用中作为缓蚀剂的潜力(Daoud、Douadi、Issaadi 和 Chafaa,2014)新合成的噻吩席夫碱对低碳钢的吸附和缓蚀.

抗菌和抗癌活性

- 另一项研究合成了含有噻唑烷-4-酮的席夫碱化合物,该化合物对抗癌和 HIV 治疗表现出优异的性能。对这些化合物进行了抗菌活性评估,显示出有效的抗菌和抗真菌性能(P. S. Patel 和 Pinka Patel,2015)含有噻唑烷-4-酮的新席夫碱的合成和抗菌活性及其光谱表征.

属性

IUPAC Name |

1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]-N-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N2OS/c1-25-13-20-31(21-14-25)39-35-27(24-36-28-11-7-4-8-12-28)15-22-33-32(35)23-34(26-9-5-3-6-10-26)37(33)29-16-18-30(38-2)19-17-29/h3-14,16-21,23-24H,15,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHHBKPGZBVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

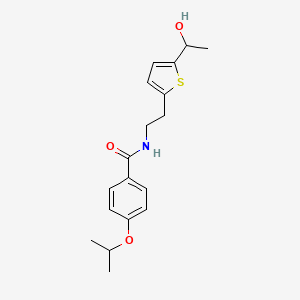

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

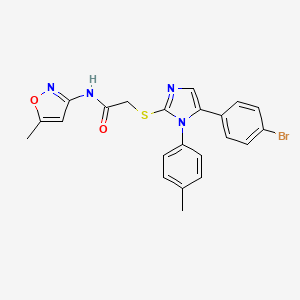

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)

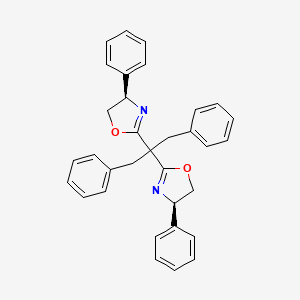

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)